molecular formula C8H6Cl2 B13947816 (Z)-alpha,beta-Dichlorostyrene CAS No. 58723-96-9

(Z)-alpha,beta-Dichlorostyrene

Cat. No.: B13947816
CAS No.: 58723-96-9
M. Wt: 173.04 g/mol
InChI Key: OQGSCHGFHOSXFY-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-alpha,beta-Dichlorostyrene is an organic compound characterized by the presence of two chlorine atoms attached to the alpha and beta positions of the styrene molecule. This compound is known for its unique structural configuration, which imparts distinct chemical properties and reactivity. It is used in various scientific research and industrial applications due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-alpha,beta-Dichlorostyrene typically involves the chlorination of styrene under controlled conditions. One common method is the addition of chlorine to styrene in the presence of a catalyst, such as iron(III) chloride, which facilitates the formation of the desired dichlorinated product. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar chlorination techniques. The process involves the continuous addition of chlorine gas to a styrene feedstock in a reactor, with careful monitoring of temperature and pressure to ensure optimal yield and purity. The product is then separated and purified using industrial distillation columns.

Chemical Reactions Analysis

Types of Reactions

(Z)-alpha,beta-Dichlorostyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated benzaldehydes or benzoic acids.

    Reduction: Reduction reactions can convert the dichlorostyrene to chlorinated ethylbenzene derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or both chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions.

Major Products

The major products formed from these reactions include chlorinated benzaldehydes, benzoic acids, ethylbenzene derivatives, and various substituted styrenes.

Scientific Research Applications

(Z)-alpha,beta-Dichlorostyrene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals, coatings, and resins.

Mechanism of Action

The mechanism by which (Z)-alpha,beta-Dichlorostyrene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to alterations in the function of these molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-alpha,beta-Dichlorostyrene: The trans isomer of the compound, which has different spatial arrangement and reactivity.

    alpha,beta-Dibromostyrene: A similar compound with bromine atoms instead of chlorine, exhibiting different chemical properties.

    alpha,beta-Difluorostyrene: A fluorinated analog with distinct reactivity and applications.

Uniqueness

(Z)-alpha,beta-Dichlorostyrene is unique due to its specific geometric configuration, which influences its chemical reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

CAS No.

58723-96-9

Molecular Formula

C8H6Cl2

Molecular Weight

173.04 g/mol

IUPAC Name

[(Z)-1,2-dichloroethenyl]benzene

InChI

InChI=1S/C8H6Cl2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6-

InChI Key

OQGSCHGFHOSXFY-VURMDHGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/Cl)/Cl

Canonical SMILES

C1=CC=C(C=C1)C(=CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.